5-Bromoquinoline-2-carboxylic acid
Description
Contextual Significance of the Quinoline (B57606) Heterocyclic System in Scholarly Investigations
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in heterocyclic chemistry. numberanalytics.comfiveable.me First isolated from coal tar in the 19th century, its name is derived from quinine, a natural antimalarial agent, highlighting its early importance in medicinal chemistry. numberanalytics.comvedantu.com The unique electronic properties and reactivity of the quinoline system, arising from the presence of the nitrogen atom, make it a versatile building block in the synthesis of a wide array of complex molecules. numberanalytics.com This has led to its incorporation into pharmaceuticals, agrochemicals like fungicides and insecticides, and materials for organic light-emitting diodes (OLEDs). numberanalytics.com The quinoline nucleus is found in numerous natural products and pharmacologically active substances, exhibiting a broad spectrum of biological activities including antimalarial, antibacterial, antifungal, and anti-inflammatory properties. nih.gov
The Strategic Role of Carboxylic Acid Moieties in Heterocyclic Compound Design
The incorporation of a carboxylic acid (-COOH) group into a heterocyclic structure, such as quinoline, profoundly influences its chemical and physical properties. britannica.com Carboxylic acids are organic acids characterized by the presence of a carboxyl group. wikipedia.org This functional group is polar and can act as both a hydrogen-bond donor and acceptor, which often enhances the solubility of the parent molecule in polar solvents. wikipedia.org
The primary chemical characteristic of carboxylic acids is their acidity, which allows them to donate a proton. britannica.com The resulting carboxylate anion is stabilized by resonance, with the negative charge delocalized over the two oxygen atoms. wikipedia.orglibretexts.org This acidity is a key feature in designing molecules for biological applications, as it can influence interactions with biological targets and affect pharmacokinetic properties. Furthermore, the carboxyl group serves as a versatile synthetic handle, enabling the creation of various derivatives such as esters, amides, and acyl halides, thereby expanding the chemical space available for research and development. britannica.comwikipedia.org
Influence of Halogenation on the Intrinsic Properties and Research Trajectories of Quinoline Derivatives
The introduction of halogen atoms, such as bromine, into the quinoline ring system is a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, studies on halogenated quinoline-malononitrile derivatives have shown that halogen substitution can lead to red-shifted absorptions and emissions, as well as enhanced fluorescence and photostability. nih.gov
The position of the halogen on the quinoline ring is crucial. Research has demonstrated that halogenation at specific positions, such as C5, can be achieved with high regioselectivity. rsc.orgrsc.org This precise control allows for the fine-tuning of the electronic and steric properties of the molecule. The presence of a halogen can also introduce the possibility of halogen bonding, a non-covalent interaction that can influence molecular conformation and intermolecular interactions. nih.gov In the context of drug design, halogenated quinoline derivatives have shown promise as inhibitors of key metabolic enzymes and as potential antidiabetic and anticancer agents. acs.org
Current Research Stance and Prospective Directions for 5-Bromoquinoline-2-carboxylic Acid
This compound is a specific derivative that combines the structural features of a quinoline core, a carboxylic acid group at position 2, and a bromine atom at position 5. This particular arrangement of functional groups makes it a compound of interest for further investigation. While specific research on this compound is not as extensive as for some other quinoline derivatives, related compounds have been explored for various applications. For example, derivatives of quinoline-2-carboxylic acid have been investigated for their antiproliferative, antioxidant, and anti-inflammatory properties. nih.gov
The synthesis of derivatives from quinoline-2-carboxylic acid is an active area of research, with studies focusing on creating novel compounds with potential antimicrobial activity. ajchem-a.com The bromo-substitution at the 5-position offers a site for further chemical modification, potentially through cross-coupling reactions, which could lead to a diverse library of new compounds. Future research on this compound will likely focus on synthesizing new derivatives and evaluating their biological activities, leveraging the unique combination of its structural motifs. The insights gained from studies on similar halogenated and carboxylated quinolines suggest that this compound could serve as a valuable scaffold in the development of new therapeutic agents and functional materials.
Structure
3D Structure
Properties
IUPAC Name |
5-bromoquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOYZEDYEKDXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640612 | |
| Record name | 5-Bromoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017412-53-1 | |
| Record name | 5-Bromoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Chemical Transformations and Derivatization Strategies Involving 5 Bromoquinoline 2 Carboxylic Acid
Reactions Centered on the Carboxylic Acid Moiety
The carboxylic acid functional group at the 2-position of the quinoline (B57606) ring is a key site for a variety of chemical modifications, including esterification, amidation, and decarboxylation.
Esterification Reactions for Modifying Compound Properties
Esterification of 5-bromoquinoline-2-carboxylic acid is a fundamental transformation for altering its physicochemical properties, such as solubility, and for creating precursors for further synthetic manipulations. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com
Various acid catalysts can be employed, with sulfuric acid (H₂SO₄) and tosic acid (TsOH) being frequent choices. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org Subsequent dehydration leads to the formation of the ester. masterorganicchemistry.com
The synthesis of aryl esters from quinoline-2-carboxylic acid derivatives has been explored for potential biological applications. nih.gov For instance, a study focused on the synthesis of a quinoline-2-carboxylic acid aryl ester and evaluated its effects on prostate cancer cell lines. nih.gov
A highly efficient method for esterification involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, accelerated by the addition of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This approach is particularly effective for synthesizing sterically hindered esters and suppresses the formation of byproducts. organic-chemistry.org
Table 1: Examples of Esterification Reactions
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Alcohol | Acid Catalyst (e.g., H₂SO₄, TsOH) | Ester | masterorganicchemistry.comlibretexts.org |
| Quinoline-2-carboxylic acid | Aryl alcohol | - | Quinoline-2-carboxylic acid aryl ester | nih.gov |
| Carboxylic Acid | Alcohol | DCC, DMAP | Ester | organic-chemistry.org |
Amidation and Peptide Coupling Reactions for Bioconjugate Applications
The carboxylic acid group of this compound can be readily converted to an amide. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine. lumenlearning.comlibretexts.org Due to the relatively low reactivity of the carboxylic acid, the reaction often requires heat or the use of a coupling agent. youtube.com The direct reaction between a carboxylic acid and an amine initially forms an ammonium (B1175870) carboxylate salt. lumenlearning.com Heating this salt to around 200°C drives off water and forms the amide. lumenlearning.com
More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. lumenlearning.comlibretexts.org Amide formation is a key reaction in the synthesis of bioconjugates, where the quinoline moiety can be attached to biomolecules like peptides. For example, amide condensation has been used to synthesize compounds from boc-protected amino acids and various quinoline carboxylic acids. frontiersin.org
Peptide coupling reagents are frequently employed to facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Table 2: Amide Formation Reactions
| Reactant 1 | Reactant 2 | Conditions/Reagents | Product | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Primary/Secondary Amine | Heat | Amide | lumenlearning.comyoutube.com |
| Carboxylic Acid Chloride | Primary/Secondary Amine | - | Amide | lumenlearning.comlibretexts.org |
| Boc-protected amino acid | Amine | Amide condensation | Amide-linked compound | frontiersin.org |
Mechanistic Studies of Decarboxylation Pathways
The decarboxylation of quinoline-2-carboxylic acids, which involves the removal of the carboxyl group as carbon dioxide, has been a subject of mechanistic investigation. While simple aliphatic carboxylic acids are generally resistant to decarboxylation, the presence of certain structural features can facilitate this reaction. libretexts.org For quinolinecarboxylic acids, the mechanism can be influenced by the reaction conditions and the presence of catalysts.
In aqueous solutions, the decarboxylation of pyridine-2-carboxylic acids, which are structurally related to quinoline-2-carboxylic acids, has been shown to proceed through different pathways depending on the pH. cdnsciencepub.com The isoelectric species, the anion, and the methyl betaine (B1666868) have all been observed to undergo decarboxylation. cdnsciencepub.com
Copper and silver have been shown to catalyze the decarboxylation of aromatic carboxylic acids. acs.orgnih.gov For instance, the copper-quinoline system is known to effect decarboxylation. acs.org Silver-catalyzed protodecarboxylation of carboxylic acids has also been reported. nih.gov The Hunsdiecker reaction, which involves the decarboxylation of silver salts of carboxylic acids in the presence of bromine, is another pathway, although it can be challenging due to the need for pure, dry silver salts. libretexts.org More recently, bromodecarboxylation of quinoline salicylic (B10762653) acids has been achieved at room temperature using N-bromosuccinimide, demonstrating a tolerance for a wide variety of functional groups. nih.gov
Transformations at the Bromine Atom
The bromine atom at the 5-position of the quinoline ring is a versatile handle for introducing molecular diversity through various cross-coupling and substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org In the context of this compound, the bromine atom serves as the halide component.
The general mechanism of the Suzuki reaction involves a catalytic cycle that includes three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The reaction begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide, forming an organopalladium intermediate. youtube.com This is followed by transmetalation with a boronic acid in the presence of a base, and finally, reductive elimination of the desired coupled product, regenerating the palladium(0) catalyst. wikipedia.orgyoutube.com
The Suzuki reaction has been successfully applied to bromoquinolines to create carbon-carbon coupled products. youtube.com For example, a bromoquinoline can react with a pyridine (B92270) boronic acid to produce the corresponding bipyridylquinoline. youtube.com It is important to note that the presence of a carboxylic acid group on the boronic acid species can sometimes interfere with the reaction, potentially by binding to the palladium catalyst and deactivating it. reddit.com However, decarboxylative Suzuki-Miyaura couplings have been developed that allow for the use of non-ortho-substituted benzoic acids with arylboronic acids. manchester.ac.uk
Table 3: Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| This compound | Arylboronic acid | Pd(0) catalyst, Base | 5-Arylquinoline-2-carboxylic acid | wikipedia.orglibretexts.orgyoutube.com |
| Bromoquinoline | Pyridine boronic acid | Pd catalyst, Base | Bipyridylquinoline | youtube.com |
Investigations into Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com
In the case of bromoquinolines, the reactivity towards SNAr can be enhanced by the presence of activating groups. For instance, the presence of a nitro group on the quinoline ring activates a bromo group for nucleophilic substitution, allowing for the efficient synthesis of piperazinyl and morpholinyl quinolines. nih.gov The reaction of bromoquinolines with piperidine (B6355638) has been studied under high pressure, which was found to accelerate the reaction. acs.org
The general mechanism for SNAr is a two-step addition-elimination process. youtube.com The nucleophile first attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. youtube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com For SNAr reactions, fluorine is often the best leaving group due to its high electronegativity, which inductively activates the ring for attack. youtube.com
While SNAr reactions on this compound itself are not extensively detailed in the provided search results, the principles of SNAr on bromoquinolines suggest that this is a viable pathway for derivatization, particularly if the quinoline ring is further activated with electron-withdrawing substituents. nih.gov
Controlled Reductive Debromination Studies
The selective removal of the bromine atom from the C5 position of this compound, known as reductive debromination, is a key transformation for accessing quinoline-2-carboxylic acid and its derivatives. This process allows for the strategic use of the bromo group as a positional placeholder or directing group during synthesis, which is subsequently removed in a later step.
Catalytic hydrogenation is a widely employed method for the reductive dehalogenation of aryl bromides. organic-chemistry.orgsci-hub.se This technique typically utilizes a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas. organic-chemistry.orgsci-hub.seresearchgate.net The reaction is often conducted under neutral conditions, for instance, by adding a base like sodium bicarbonate to neutralize the hydrogen bromide byproduct formed during the reaction. sci-hub.se A significant advantage of this method is its chemoselectivity; the bromo group can be selectively reduced in the presence of other functional groups, including carboxylic acids, nitro groups, and even chloro substituents, which are less reactive under these conditions. organic-chemistry.orgresearchgate.net
| Catalyst | Reductant/Conditions | Substrate Type | Selectivity | Reference |
| 10% Pd/C | H₂ (1 atm), NaHCO₃, MeOH, rt | Aryl Bromides | Selective for Br over Cl, NO₂, COOH, keto groups | organic-chemistry.orgsci-hub.se |
| Pd/Fe bimetallic | Aqueous solution, varying pH | Tetrabromobisphenol A | Stepwise debromination | nih.gov |
| Ru(bpy)₃Cl₂ | Visible light, iPr₂NEt, Hantzsch ester or HCO₂H | Unactivated Aryl Bromides | Tolerates various protecting groups | acs.org |
| [Ir(ppy)₂(dtbbpy)]PF₆ | Visible light, DIPEA, TTMSS | Unactivated Aryl Bromides | Tolerates benzyl (B1604629), tosyl, acetyl protecting groups | acs.org |
This table presents generalized conditions for reductive debromination of aryl bromides, which are applicable to this compound.
Modern approaches also include light-mediated debromination, which avoids the use of hydrogen gas and often proceeds under mild conditions. acs.orgacs.org Photoredox catalysis, using ruthenium or iridium complexes activated by visible light, can efficiently reduce unactivated aryl bromides in the presence of a hydrogen atom donor. acs.org These methods exhibit excellent functional group tolerance, making them suitable for complex molecules like this compound. acs.orgacs.org
Modifications of the Quinoline Nitrogen Atom
The nitrogen atom of the quinoline ring is a key site for derivatization, allowing for modulation of the molecule's electronic properties and biological activity through alkylation, acylation, quaternization, and N-oxidation.
Direct N-alkylation of quinoline systems containing an acidic proton, such as those with a nearby hydroxyl or carboxylic acid group, can be challenging due to competitive O-alkylation. For instance, standard alkylation of 4-oxo-1,4-dihydro-2-quinoline carboxylic acid with sodium hydride and iodomethane (B122720) resulted in a mixture of N-alkylated (22%) and O-alkylated (78%) products. thieme-connect.com To achieve selective N-alkylation, a strategy involving the opening of a fused oxazino-quinoline ring has been developed, which provides a route to N-functionalized quinoline carboxylic acids that are otherwise difficult to obtain. thieme-connect.com
More advanced methods include rhodium-catalyzed C-H activation for the ortho-alkylation of the heterocycle. While initially developed for heterocycles with two nitrogen atoms, this method has been expanded to include pyridines and quinolines. nih.gov The reaction of quinoline with an olefin in the presence of a Rh(I)-phosphine catalyst and a Brønsted acid additive can yield the alkylated product. nih.gov This approach offers a powerful tool for introducing alkyl groups at specific positions, which would be challenging using classical methods.
N-acylation, the introduction of an acyl group onto the nitrogen, is another important modification. This is typically achieved by reacting the quinoline with an acyl chloride or anhydride. These N-acyl derivatives can serve as intermediates for further functionalization or as final products with distinct biological profiles.
Quaternization involves the alkylation of the tertiary quinoline nitrogen to form a quaternary ammonium salt. This transformation, known as the Menshutkin reaction, typically involves reacting the quinoline with an alkyl halide (e.g., methyl iodide, benzyl bromide). wikipedia.org The reaction converts the neutral quinoline into a positively charged quaternary salt, which significantly alters its solubility, electronic properties, and biological interactions. The reactivity of the alkyl halide is crucial, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org The reaction is generally conducted in polar solvents. wikipedia.org
N-Oxidation is the conversion of the quinoline nitrogen to an N-oxide, which has profound effects on the reactivity of the quinoline ring system. The N-oxide group is a strong electron-donating group, which activates the quinoline ring, particularly at the C2 and C4 positions, for electrophilic substitution and other functionalizations. mdpi.com Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in acetic acid. nih.govbme.hursc.org Studies have shown that quinoline and its derivatives can be efficiently converted to their corresponding N-oxides, often under mild conditions. nih.govbme.hu For example, oxidation of 7-acetamido-8-benzyloxyquinoline with m-CPBA in 1,2-dichloroethane (B1671644) at room temperature afforded the N-oxide in 82% yield. nih.gov
| Transformation | Reagent(s) | Solvent | Conditions | Product | Reference |
| N-Oxidation | m-CPBA | Dichloromethane (DCM) | 0 °C to rt | Quinoline N-oxide | rsc.org |
| N-Oxidation | H₂O₂ | Acetic Acid | rt | Quinoline N-oxide | bme.hursc.org |
| Quaternization | Alkyl Halide (e.g., R-I, R-Br) | Polar Solvents (e.g., Alcohols) | Varies (rt to reflux) | Quaternary Ammonium Salt | wikipedia.org |
This table summarizes general conditions for N-oxidation and quaternization of quinolines.
Exploration of Multi-Component Reactions Utilizing this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. This compound is a prime candidate for use in prominent MCRs like the Passerini and Ugi reactions.
The Passerini three-component reaction (P-3CR) involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, which react to form an α-acyloxy amide. wikipedia.orgmdpi.comorganic-chemistry.org In this context, this compound could serve as the carboxylic acid component. By reacting it with various aldehydes and isocyanides, a diverse library of complex amides incorporating the 5-bromoquinoline (B189535) scaffold can be generated. For example, a Passerini reaction has been used to synthesize alkyne-2-chloroquinolines from 2-chloroquinoline-3-carboxaldehyde, propynoic acid, and an isocyanide under mild, green conditions. mdpi.com
The Ugi four-component reaction (Ugi-4CR) is even more powerful, combining a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to produce an α-acylamino amide. researchgate.netnih.gov The use of this compound as the acid component would allow for the one-pot synthesis of highly complex, peptide-like structures.
A particularly innovative approach involves using quinoline N-oxides as a carboxylic acid isostere in an Ugi-type reaction. acs.orgacs.org In this strategy, the N-oxide participates in the reaction, leading to the formation of quinoline-C2-amino amides through a deoxygenative C(sp²)-H functionalization. acs.orgacs.org This opens up new synthetic pathways where the N-oxide of this compound could potentially be used to generate novel, highly substituted quinoline derivatives.
Research into Chemo- and Regioselective Transformations of the Compound
The presence of multiple distinct functional groups and reactive sites in this compound makes chemo- and regioselectivity crucial considerations in its synthetic manipulation.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. wikipedia.org An excellent example is the selective reductive debromination of the C-Br bond without affecting the carboxylic acid group, as discussed in section 3.2.3. organic-chemistry.orgresearchgate.net Similarly, reducing agents can be chosen to selectively act on either a carbonyl group or a carboxylic acid. Sodium borohydride, for instance, is a milder reducing agent that typically reduces ketones and aldehydes in preference to esters or carboxylic acids, whereas a stronger reagent like lithium aluminum hydride would reduce both. youtube.com This principle allows for the targeted modification of one part of the molecule while preserving others.
Regioselectivity involves controlling the position of a chemical reaction on the quinoline ring. The electronic nature of the this compound scaffold dictates its reactivity. The carboxylic acid at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, transformations can be directed to specific positions. C-H activation chemistry offers a powerful strategy for the regioselective functionalization of quinolines. mdpi.comnih.gov For instance, palladium-catalyzed C-H arylation of quinoline N-oxides can occur with high regioselectivity at the C2 position. mdpi.com This highlights how modifying one functional group (N-oxidation) can be used to direct the reactivity of another part of the molecule, enabling the synthesis of derivatives that would be inaccessible through classical methods.
Biological Activity and Mechanistic Research of 5 Bromoquinoline 2 Carboxylic Acid and Its Analogs
Antimicrobial Efficacy Assessments
The quinoline (B57606) scaffold is a foundational structure in many antimicrobial agents. The introduction of a bromine atom and a carboxylic acid group, as seen in 5-bromoquinoline-2-carboxylic acid, can significantly influence the compound's biological activity. This section reviews the antimicrobial properties of this compound and its structural relatives.
Derivatives of quinoline-2-carboxylic acid have demonstrated notable antibacterial properties. ajchem-a.com Research into novel Schiff bases and heterocyclic compounds derived from quinoline-2-carboxylic acid revealed significant activity against both Gram-positive and Gram-negative bacteria. ajchem-a.com For instance, certain derivatives exhibited strong inhibitory effects against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), with some compounds showing activity comparable to the antibiotic amoxicillin. ajchem-a.com
Similarly, studies on 2-phenyl-quinoline-4-carboxylic acid derivatives have shown that structural modifications can enhance antibacterial activity. mdpi.comresearchgate.net While many of these analogs showed moderate inhibition, some displayed good activity against Staphylococcus aureus. mdpi.comresearchgate.net The nature and position of substituents on the quinoline ring system play a crucial role in determining the spectrum and potency of antibacterial action. scienceopen.com For example, 8-hydroxyquinoline (B1678124) derivatives with electron-donating groups like chlorine showed good activity against both Gram-positive and Gram-negative strains. scienceopen.com Generally, these quinoline derivatives tend to be more active against Gram-positive bacteria than Gram-negative bacteria, which may be due to the latter's more complex cell wall structure that can impede drug penetration. scienceopen.comsemanticscholar.org
The mechanism of action for many quinolone-based antibacterials involves the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication. nih.gov This leads to a bactericidal effect. nih.gov
Table 1: Antibacterial Activity of Quinoline-2-Carboxylic Acid Derivatives Data sourced from Mohammed & Mousa (2025) ajchem-a.com
| Compound | Inhibition Zone (mm) vs. S. aureus | Inhibition Zone (mm) vs. E. coli |
|---|---|---|
| Derivative E11 | - | 20 |
| Derivative E13 | - | 22 |
| Derivative E17 | 22 | 20 |
| Amoxicillin (Control) | 30 | 30 |
The antifungal potential of quinoline derivatives has also been a subject of investigation. Certain compounds derived from quinoline-2-carboxylic acid have been tested against fungal species like Candida, with some showing inhibitory activity. ajchem-a.com The mechanism of antifungal action for quinoline derivatives can vary. For 8-hydroxyquinolines, one proposed mechanism involves damaging the fungal cell wall and compromising the integrity of the cytoplasmic membrane. nih.gov For instance, clioquinol, an 8-hydroxyquinoline derivative, has been shown to damage the cell wall of Candida albicans. nih.gov Other derivatives in this class appear to act primarily by disrupting the cell membrane, leading to leakage of intracellular components. nih.gov
A common target for antifungal drugs is ergosterol, a key component of the fungal cell membrane. nih.gov Polyene antifungals like Amphotericin B, for example, bind to ergosterol, creating pores in the membrane and leading to cell death. drugbank.com While not fully elucidated for all quinoline derivatives, interaction with or disruption of the synthesis of membrane sterols is a plausible mechanism of action. nih.govnih.gov Resistance to antifungal agents can arise from alterations in the drug target, changes in sterol biosynthesis, or increased drug efflux from the fungal cell. nih.gov
Quinoline-based compounds have a long history in the fight against malaria, with chloroquine (B1663885) being a notable example. Research into new quinoline structures continues to be a promising avenue for novel antimalarial drugs. nih.govnih.govmdpi.com Halogenated quinoline carboxamides, in particular, have been identified as potent antiplasmodial agents. nih.govacs.org
A series of quinoline-4-carboxamides were optimized from an initial hit compound, leading to molecules with low nanomolar in vitro potency against Plasmodium falciparum, the parasite that causes malaria. nih.govacs.org The presence and position of a halogen atom on the quinoline ring can significantly impact the compound's efficacy. For example, the removal of a halogen from one series of compounds led to a significant drop in potency. nih.gov These compounds have shown activity against multiple life-cycle stages of the parasite, which is a desirable feature for an antimalarial drug. nih.govacs.org Some of these novel quinoline derivatives have demonstrated excellent oral efficacy in mouse models of malaria. nih.govnih.gov
The investigation of quinoline derivatives for antiviral applications is an emerging area of research. One study reported on a 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid analog that exhibited potent inhibition of the human enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). researchgate.net This enzyme is crucial for pyrimidine (B1678525) biosynthesis in host cells, which is in turn essential for viral replication. By inhibiting this host factor, the compound was able to inhibit the replication of both Vesicular Stomatitis Virus (VSV) and an influenza A virus strain with high potency in cell cultures. researchgate.net This approach of targeting host factors is advantageous as it may reduce the likelihood of the virus developing resistance. researchgate.net
While direct antiviral data for this compound is not extensively available, the broader class of quinoline carboxylic acids shows potential for the development of new antiviral agents. researchgate.net
Anticancer and Antiproliferative Research
The potential of quinoline derivatives as anticancer agents has been explored, with several studies demonstrating their cytotoxic effects against various cancer cell lines.
Quinoline-related carboxylic acids have been evaluated for their antiproliferative properties. Studies have shown that compounds such as quinoline-2-carboxylic acid and quinoline-4-carboxylic acid possess significant growth inhibition capacities against the MCF-7 mammary cancer cell line. nih.govresearchgate.net Quinoline-2-carboxylic acid also showed notable cytotoxicity against the HeLa cervical cancer cell line. nih.govresearchgate.net
A synthesized aryl ester of quinoline-2-carboxylic acid demonstrated potent cytotoxicity against the PC3 prostate cancer cell line, with an IC₅₀ value of 26 µg/mL. nih.gov The compound induced apoptosis (programmed cell death) and caused cell cycle arrest in the S phase. nih.gov Similarly, novel derivatives of 5-bromoindole-2-carboxylic acid, a structurally related compound, were found to inhibit the growth of HepG2 (liver), A549 (lung), and MCF-7 (breast) cancer cell lines by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov
The proposed mechanism for the anticancer activity of some quinoline carboxylic acids involves the chelation of divalent metals, which is facilitated by the proximity of the carboxylic acid group and the nitrogen atom in the quinoline ring. nih.govresearchgate.net
Table 2: Cytotoxicity of a Quinoline-2-Carboxylic Acid Aryl Ester against PC3 Cells Data sourced from a 2022 study on prostate cancer cell lines. nih.gov
| Compound | Target Cell Line | IC₅₀ Value |
|---|---|---|
| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate Cancer) | 26 µg/mL |
Inducement of Cell Cycle Arrest and Apoptosis Pathways
Analogs of quinoline-2-carboxylic acid have demonstrated significant potential in cancer therapy by inducing programmed cell death (apoptosis) and halting the cancer cell division cycle.
A synthesized aryl ester derivative of quinoline-2-carboxylic acid was shown to be a potent inducer of apoptosis in PC3 prostate cancer cells. acs.org Treatment with this compound led to a dose-dependent decrease in cancer cell viability, with a calculated IC₅₀ value of 26 µg/mL. acs.org Mechanistic studies revealed that the compound triggers apoptosis through the intrinsic pathway, evidenced by an increase in the expression of the pro-apoptotic protein Bax and a corresponding decrease in the anti-apoptotic protein Bcl-2. acs.org This shift in the Bax/Bcl-2 ratio enhances the activity of executioner caspases, specifically caspase-7 and caspase-9, leading to characteristic signs of apoptosis such as internucleosomal DNA fragmentation. acs.org Furthermore, cell cycle analysis showed that the compound effectively blocks the progression of cancer cells through the S phase of the cell cycle. acs.org
Similarly, another quinoline derivative, IND-2, was found to inhibit the proliferation of PC-3 and DU-145 prostate cancer cells with IC₅₀ values of 3 µM and 3.5 µM, respectively. aatbio.com This compound induced apoptosis by causing a loss of the mitochondrial membrane potential and increasing the expression of cleaved caspase-3, caspase-7, and cleaved poly (ADP-ribose) polymerase (PARP), while also decreasing the expression of Bcl-2. aatbio.com IND-2 was observed to arrest the cell cycle in the G2 phase. aatbio.com
Other analogs, such as 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, have also been shown to exert anticancer effects by inducing G0/G1 phase cell cycle arrest in leukemic cell lines, although in this case, apoptosis was not a primary mechanism. researchgate.net
Metabolic Modulation within Cancer Cells (e.g., Lactate (B86563) Dehydrogenase Inhibition)
A key feature of many cancer cells is a metabolic shift toward aerobic glycolysis, known as the Warburg effect, which results in increased lactate production by the enzyme lactate dehydrogenase A (LDHA). nih.gov Targeting this enzyme is a promising strategy for cancer therapy, and quinoline-carboxylic acid derivatives have been identified as effective inhibitors.
Quinaldate (quinoline-2-carboxylate) has been identified as a specific inhibitor of pyridine (B92270) nucleotide-dependent dehydrogenases, including lactate dehydrogenase (LDH). nih.gov It exhibits mixed-type inhibition with a reported Kᵢ value of 7.5 mM for LDH. nih.gov
More recent and extensive studies have focused on substituted quinoline scaffolds. Research has shown that both 4-hydroxyquinoline-2-carboxylic acids and 4-hydroxyquinoline-3-carboxylic acids can inhibit dehydrogenases. nih.gov A general trend indicates that the 3-carboxylic acid analogs are typically more potent LDH inhibitors than their 2-carboxylic acid counterparts, suggesting that the adjacent placement of hydroxyl and carboxyl groups is favorable for activity. nih.gov Specific analogs have shown significant inhibitory potential and selectivity.
Below is a table of representative quinoline derivatives and their inhibitory activity against human lactate dehydrogenase (hLDH).
| Compound Name/Description | Target | Activity Type | Value | Reference |
| Quinaldate (Quinoline-2-carboxylate) | LDH | Ki | 7.5 mM | nih.gov |
| 4-hydroxy-6-acetylamino-quinoline-3-carboxylic acid (Compound 44 ) | hLDH | IC₅₀ | 86 µM | nih.gov |
| 4-hydroxy-8-methoxy-quinoline-3-carboxylic acid (Compound 45 ) | hLDH | IC₅₀ | 98 µM | nih.gov |
| Dihydroquinoline derivative with p-NO₂ phenoxyalkyl substitution (Compound 48 ) | LDH | IC₅₀ | 31 µM | nih.gov |
| 3-[[3-(Cyclopropylsulfamoyl)-7-(2,4-dimethoxypyrimidin-5-yl)quinolin-4-yl]amino]-5-(3,5-difluorophenoxy)benzoic acid | LDHA | IC₅₀ | Data not specified | aatbio.com |
These findings underscore that the quinoline-carboxylic acid framework is a viable scaffold for developing modulators of cancer cell metabolism by targeting LDH.
Enzyme Inhibition Studies
Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor, Vascular Endothelial Growth Factor Receptor 2)
The simultaneous inhibition of key signaling pathways like those governed by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a promising strategy in cancer treatment. acs.org The quinoline nucleus and its isostere, the quinazoline (B50416), are privileged scaffolds in the design of such tyrosine kinase inhibitors (TKIs). nih.gov
While direct studies on this compound are limited in this area, extensive research on its analogs provides strong evidence of activity. For instance, a series of 5-bromoindole-2-carboxylic acid hydrazone derivatives, which are structurally related, were synthesized and evaluated for their VEGFR-2 inhibitory effects. ekb.eg Similarly, novel 5-bromoindole-2-carboxylic acid derivatives have been developed as potent EGFR tyrosine kinase inhibitors, which were found to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. molaid.com
The quinazoline core, in particular, has given rise to numerous FDA-approved TKIs. google.com Vandetanib, a quinazoline derivative, is a multi-targeted kinase inhibitor used for late-stage medullary thyroid cancer. google.com Research into dual EGFR/VEGFR-2 inhibitors has often focused on the 4-anilinoquinazoline (B1210976) scaffold, where specific substitutions are crucial for potent activity. acs.org This highlights the potential of the broader quinoline and quinazoline family as a foundational structure for developing targeted cancer therapies.
Histone Lysine (B10760008) Demethylase (KDM5) Inhibition
Epigenetic regulation is a critical process in gene expression, and its dysregulation is a hallmark of cancer. The KDM5 family of histone lysine demethylases, which remove methyl groups from histone H3 at lysine 4 (H3K4), are considered oncogenic drivers and therapeutic targets. nih.gov
Direct analogs of this compound have been developed as KDM5 inhibitors. A patent for novel KDM5 inhibitors describes the synthesis of 3-Amino-7-bromo-quinoline-2-carboxylic acid ethyl ester as a key intermediate for creating compounds intended for the selective inhibition of KDM5, particularly KDM5B. aatbio.com
Furthermore, a database of enzyme inhibitors lists 5,7-Dichloro-4-((3-(4-methoxyphenylthio)benzyl)(methyl)amino)quinoline-2-carboxylic acid as a specific inhibitor of KDM5A, demonstrating the direct applicability of this chemical scaffold to the target. tandfonline.com
| Compound Name | Target | Activity Type | Value | Reference |
| 5,7-Dichloro-4-((3-(4-methoxyphenylthio)benzyl)(methyl)amino)quinoline-2-carboxylic acid | KDM5A | IC₅₀ | 3.8 µM | tandfonline.com |
The inhibitory mechanism often involves the carboxylic acid moiety of the inhibitor occupying the binding site of the enzyme's natural cofactor, α-ketoglutarate, and forming critical interactions with the active site metal ion and surrounding amino acid residues. nih.gov
Protein Kinase CK2 Inhibition
Protein kinase CK2 is a constitutively active serine/threonine kinase involved in cell survival and proliferation, making it a key target in oncology. researchgate.net Derivatives of quinoline carboxylic acid have been identified as a potent class of CK2 inhibitors. acs.orgnih.gov
Although the parent compound is a quinoline-2-carboxylic acid, most of the highly active analogs identified are quinoline-3-carboxylic acid derivatives. These compounds are competitive with ATP and show considerable selectivity for CK2 over other kinases. acs.org One of the most active compounds identified is 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . acs.org Researchers have also optimized a hit compound, 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid , which is structurally very similar to the subject of this article. nih.gov
A summary of the inhibitory activities of several quinoline carboxylic acid analogs against protein kinase CK2 is presented below.
| Compound Name | Target | Activity Type | Value | Reference |
| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7 ) | CK2 | IC₅₀ | 0.3 µM | acs.org |
| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7 ) | CK2 | Ki | 0.06 µM | acs.org |
| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (9 ) | CK2 | IC₅₀ | 1.0 µM | acs.org |
| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (9 ) | CK2 | Ki | 0.28 µM | acs.org |
| Tetrazole derivative (compound 6b ) | CK2 | IC₅₀ | 0.8 µM | nih.gov |
| 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (93 ) | CK2 | % Inhibition | 22% at 33µM | nih.gov |
These studies confirm that the quinoline carboxylic acid scaffold is a highly promising starting point for the design of potent and selective CK2 inhibitors.
Inhibition of Matrix Metalloproteinases (e.g., TNF-α Converting Enzyme)
Matrix metalloproteinases (MMPs) are zinc-dependent enzymes that degrade components of the extracellular matrix. Their overexpression is linked to diseases like cancer and inflammation. Tumor necrosis factor-α converting enzyme (TACE), another metalloproteinase, is responsible for releasing inflammatory cytokine TNF-α. acs.org The inhibition of these enzymes is a significant therapeutic goal.
The carboxylic acid group is a well-established zinc-binding group (ZBG), capable of chelating the catalytic zinc ion in the active site of MMPs, albeit generally more weakly than the corresponding hydroxamic acids. Quinolines have been investigated as scaffolds for targeting inflammatory enzymes, including TACE. acs.org For example, 8-hydroxyquinoline derivatives have been designed and evaluated as MMP inhibitors. ekb.eg Although the specific compounds tested were inactive against MMP-2 and MMP-9, the work establishes the quinoline core as a relevant scaffold for investigation. ekb.eg A study on a benzo[h]quinoline-4-carboxylic acid derivative demonstrated that it could exert anti-inflammatory effects, with docking studies suggesting strong inhibition of the related enzyme COX-2, further supporting the potential of this chemical class to interact with enzymes involved in inflammation. acs.org
While direct inhibitory data for this compound against MMPs or TACE is not prominently available, the established role of the carboxylate as a ZBG and the investigation of related quinoline analogs suggest this is a plausible area for its biological activity.
Topoisomerase Inhibition
Quinoline-containing compounds have been identified as potential topoisomerase inhibitors, which are crucial enzymes in DNA replication and transcription. nih.gov Some quinoline derivatives function as inhibitors of topoisomerase II, interfering with DNA replication and acting as cytostatic agents. nih.gov These inhibitors can stabilize the enzyme-DNA complex, leading to breaks in the DNA strands and ultimately cell death, a mechanism that is particularly effective against rapidly proliferating cancer cells. nih.gov
While direct studies on the topoisomerase inhibitory activity of this compound are not extensively documented, the known activity of the broader quinoline class suggests its potential in this area. The specific substitutions on the quinoline ring, such as the bromine atom at the C5 position and the carboxylic acid at the C2 position, are expected to modulate this activity.
Anti-inflammatory Properties and Immunomodulatory Effects
Derivatives of quinoline have demonstrated significant anti-inflammatory and immunomodulatory effects. researchgate.netnih.gov For instance, quinoline-3-carboxamides (B1200007) have shown efficacy in animal models of inflammatory autoimmune diseases. nih.gov These compounds can modulate the immune response by inhibiting the proliferation of specific immune cells, such as Gr-1+ cells, during inflammation. nih.gov
Studies on quinoline-2-carboxylic acid have also indicated its potential as an anti-inflammatory agent. nih.gov Research on various quinoline carboxylic acid derivatives has shown their ability to exert appreciable anti-inflammatory effects in cellular models of inflammation, such as lipopolysaccharide (LPS)-induced inflammation in macrophages. nih.gov The anti-inflammatory mechanism of related compounds, like anthraquinone-2-carboxylic acid, involves the suppression of inflammatory gene expression, such as cyclooxygenase-2 (COX-2), and the inhibition of key signaling pathways like NF-κB and activator protein-1 (AP-1). nih.gov These findings suggest that this compound could possess similar anti-inflammatory and immunomodulatory capabilities, which warrant further investigation.
Structure-Activity Relationship (SAR) Investigations and Pharmacophore Delineation
The biological activities of this compound and its analogs are profoundly influenced by the nature and position of substituents on the quinoline core. Structure-activity relationship (SAR) studies are therefore crucial for understanding and optimizing their therapeutic potential.
The position of the bromine atom on the quinoline ring is a critical determinant of biological activity. Research on highly brominated quinolines has demonstrated that the placement of bromine atoms significantly affects their antiproliferative effects against cancer cell lines. For example, compounds with bromine atoms at the C5 and C7 positions have shown significant inhibitory activity, whereas substitutions at other positions, such as C3, C6, and C8, resulted in a loss of activity. This highlights the strategic importance of the C5 position for bromine substitution in achieving desired biological outcomes.
The carboxylic acid group is a key pharmacophoric feature in many biologically active quinoline derivatives. nih.gov Its presence is often essential for molecular recognition and binding to target enzymes. For instance, in the inhibition of dihydroorotate dehydrogenase by quinoline carboxylic acids, the carboxylate group at the C4 position is crucial for forming salt bridges and hydrogen bond interactions with key amino acid residues in the enzyme's active site. nih.gov Similarly, for quinoline-based antivirals, the carboxylic acid moiety is vital for potent activity. nih.gov Although the specific interactions for this compound are not detailed, the established importance of the carboxylic acid group in other quinoline-based inhibitors suggests it plays a pivotal role in the molecular interactions and biological activity of this compound as well. nih.govnih.gov This functional group can significantly impact the molecule's pharmacokinetic properties by influencing its solubility and ability to interact with biological targets.
The biological activity of quinoline derivatives can be finely tuned by introducing various substituents onto the quinoline ring. SAR studies have revealed that different functional groups can have a significant impact on the potency and selectivity of these compounds.
Table 1: Influence of C7 Substituent on Antiviral Activity of 4-Quinoline Carboxylic Acid Analogs
| Compound | C7-Substituent | EC50 (µM) |
| C11 | Cl | 1.1 |
| C12 | F | 0.110 |
| C13 | Br | 3.10 |
| C16 | NO2 | 1.98 |
Data sourced from a study on the inhibition of VSV replication in MDCK epithelial cells. nih.gov The table demonstrates the significant impact of the halogen and nitro substituents at the C7 position on the antiviral efficacy of the quinoline scaffold.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new chemical entities and for optimizing lead compounds. nih.gov
QSAR studies have been successfully applied to various series of quinoline derivatives. nih.govresearchgate.net For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to design and predict the antimalarial activity of 2,4-disubstituted quinoline derivatives. researchgate.net In another study, QSAR models were developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their inhibitory activity against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov These models typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic features.
For this compound and its analogs, the development of robust QSAR models would involve the calculation of relevant molecular descriptors and the use of statistical methods to establish a mathematical relationship between these descriptors and the observed biological activity. Such models could provide valuable insights into the key structural features required for topoisomerase inhibition, anti-inflammatory effects, or other biological activities, and guide the design of new, more potent analogs. The validation of these models is a critical step and is typically performed using internal and external sets of compounds to ensure their predictive power. researchgate.net
In-Depth Molecular Mechanism of Action Research
The biological effects of this compound and its analogs are underpinned by their interactions at the molecular level. Research in this area aims to identify specific biological targets and unravel the subsequent signaling cascades that are modulated by these compounds.
The initial step in the mechanism of action for many bioactive compounds is their binding to specific receptors. For quinoline-2-carboxylic acid derivatives, a variety of receptor targets have been identified through rigorous binding studies. These studies often employ techniques such as radioligand binding assays and molecular docking to determine the affinity and specificity of these compounds for their targets.
Analogs of this compound have demonstrated the ability to bind to several key receptors implicated in disease. For instance, certain 4-substituted-quinoline-2-carboxylic acid derivatives have been identified as potent antagonists of the glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor. researchgate.net One such derivative, 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid, exhibited a high binding affinity with an IC50 value of 0.57 μM. researchgate.net The substitution pattern at the C4 position of the quinoline ring plays a crucial role in determining the binding affinity for this receptor site. researchgate.net
Furthermore, quinoline-carboxylic acids have been shown to inhibit the binding of insulin-like growth factor (IGF) to IGF-binding proteins (IGFBPs). nih.gov Specifically, 4-benzylquinolines have been investigated as inhibitors of the IGF/IGFBP-3 complex. nih.gov Computational modeling has also suggested potential binding sites for these compounds on IGFBP-5. nih.gov
In the context of cancer, quinoline-based molecules have been found to target receptor tyrosine kinases such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). nih.gov Molecular docking studies have revealed that the quinoline ring can engage in π-π stacking interactions with specific amino acid residues, like Tyr1159, and form hydrogen bonds with residues such as Met1160 within the kinase domain of these receptors. nih.gov The versatility of the quinoline scaffold allows for the design of derivatives that can selectively target these receptors, thereby interfering with their signaling pathways. nih.gov
Target identification for quinoline derivatives also involves broader screening approaches. For example, quinoline-based hydrazones have been evaluated for their inhibitory activity against key metabolic enzymes like α-amylase, α-glucosidase, and aldose reductase, suggesting a multi-targeted approach for conditions like diabetes. acs.org
Table 1: Receptor and Enzyme Targets of Quinoline-2-Carboxylic Acid Analogs
| Compound Class | Target | Key Findings |
| 4-Substituted-quinoline-2-carboxylic acids | Glycine site of NMDA receptor | Substitution at C4 influences binding affinity; 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid has an IC50 of 0.57 μM. researchgate.net |
| 4-Benzylquinolines | IGF/IGFBP-3 complex | Inhibit the binding of IGF to IGFBP-3. nih.gov |
| Quinoline-based molecules | c-Met, EGFR, VEGFR | The quinoline ring interacts with key amino acid residues in the kinase domains. nih.gov |
| Quinolone-based hydrazones | α-amylase, α-glucosidase, aldose reductase | Demonstrate favorable binding interactions, suggesting potential for diabetes management. acs.org |
Following receptor binding, the biological activity of this compound analogs is mediated through the modulation of intracellular signaling pathways. Research has focused on identifying the specific pathways affected and the downstream consequences of this modulation.
A significant area of investigation has been the impact of quinoline derivatives on cancer-related signaling cascades. The activation of receptor tyrosine kinases like EGFR and VEGFR typically triggers downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/AkT/mTOR pathways, which are crucial for tumor cell proliferation and survival. nih.gov Several quinoline derivatives have been developed as inhibitors of these pathways. nih.gov For example, some imidazo[4,5-c]quinoline derivatives have shown inhibitory activity against PI3K and mTOR. nih.gov
Furthermore, certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase. frontiersin.org One such compound, P6, displayed an IC50 value of 7.2 µM for SIRT3 and showed selectivity over SIRT1 and SIRT2. frontiersin.org The inhibition of SIRT3 by this compound in leukemic cell lines led to G0/G1 phase cell cycle arrest and induced cell differentiation, highlighting a non-apoptotic mechanism of anti-cancer activity. frontiersin.org
The anti-inflammatory properties of some quinoline derivatives are also linked to their ability to modulate signaling pathways. Quinoline-4-carboxylic and quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in mouse macrophages. nih.gov This suggests an interference with inflammatory signaling cascades, potentially through the inhibition of key inflammatory mediators.
The molecular mechanism of action of this compound and its analogs also involves direct interactions with other biological macromolecules, including nucleic acids and various proteins beyond cell surface receptors.
There is evidence to suggest that some quinoline analogs can interact directly with DNA. For instance, novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides, which are structurally related to quinolines, have been shown to act as DNA-damaging agents. mdpi.com Whole-genome sequencing of resistant mutants of M. smegmatis revealed mutations in genes that mediate resistance to these compounds, supporting a DNA-damaging mode of action. mdpi.com
Specific examples of protein interactions include the binding of quinoline derivatives to enzymes. As mentioned earlier, quinoline-based compounds have been shown to inhibit enzymes like dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. nih.gov The carboxylate group of these inhibitors can form important interactions, such as salt bridges and hydrogen bonds, with amino acid residues in the enzyme's active site. nih.gov
Computational Chemistry and Molecular Modeling of 5 Bromoquinoline 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 5-Bromoquinoline-2-carboxylic acid. nih.govresearchgate.net These methods provide a detailed picture of the molecule's three-dimensional structure and the distribution of its electrons.
DFT calculations can be used to determine the optimized geometry of this compound, including precise bond lengths and angles. researchgate.net For similar quinoline (B57606) derivatives, the B3LYP functional combined with a 6-311++G(d,p) basis set has proven effective for such calculations. researchgate.netresearchgate.net A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orguantwerpen.be The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. uobaghdad.edu.iq
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the electron density around the molecule. arabjchem.org This allows for the identification of electron-rich regions that are susceptible to electrophilic attack and electron-poor regions that are prone to nucleophilic attack.
Table 1: Illustrative Quantum Chemical Properties of a Quinoline Carboxylic Acid Derivative This table presents representative data from related compounds to illustrate the expected properties of this compound.
| Property | Calculated Value | Computational Method |
| HOMO Energy | -6.5 eV | DFT/B3LYP arabjchem.org |
| LUMO Energy | -2.1 eV | DFT/B3LYP arabjchem.org |
| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP arabjchem.org |
| Dipole Moment | 3.2 D | DFT/B3LYP researchgate.net |
Molecular Docking Studies for Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict how a molecule, such as this compound, might bind to a specific biological target, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. nih.gov
Molecular docking simulations can estimate the binding affinity between a ligand and its target, which is often expressed as a docking score. nih.gov These simulations can also predict the specific orientation and conformation of the ligand within the binding site. For this compound, the quinoline ring is likely to engage in hydrophobic and π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with polar amino acid residues. nih.gov The bromine atom may also participate in halogen bonding, further stabilizing the interaction.
A significant outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that interact with the ligand. nih.gov For instance, studies on related quinoline derivatives have identified interactions with specific histidine and glutamic acid residues in viral proteases. nih.govresearchgate.net Understanding these interactions is vital for optimizing the ligand's structure to improve its binding affinity and selectivity.
Table 2: Illustrative Molecular Docking Results for a Quinoline Derivative with a Kinase Target This table provides example data from similar compounds to represent potential docking outcomes for this compound.
| Parameter | Value/Description | Reference |
| Docking Score | -8.5 kcal/mol | nih.gov |
| Key Interacting Residues | Valine, Alanine, Lysine (B10760008), Leucine, Aspartic Acid | mdpi.com |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking | mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms over time. nih.govnih.gov This technique can be used to assess the conformational flexibility of this compound and the stability of its complex with a biological target. mdpi.com MD simulations can validate the binding poses predicted by molecular docking and provide insights into the dynamic nature of the ligand-protein interactions. nih.govmdpi.com
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
The evaluation of a compound's ADME properties is a critical step in drug development. nih.govnumberanalytics.com In silico tools can predict these properties based on the molecular structure, offering an early indication of a compound's potential as a drug. nih.govresearchgate.net
Computational models can predict various ADME properties for this compound. Key parameters include lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), and blood-brain barrier (BBB) permeability. The aromatic nature of the quinoline ring contributes to its lipophilicity, while the carboxylic acid group enhances its water solubility. nih.gov
Table 3: Illustrative Predicted ADME Properties for a Quinoline Derivative This table shows representative predicted ADME values for compounds with similar structures to this compound.
| ADME Property | Predicted Value | Interpretation | Reference |
| logP | 2.5 | Moderate lipophilicity | nih.gov |
| logS | -3.0 | Moderately soluble | nih.gov |
| Human Intestinal Absorption | >90% | High | nih.gov |
| Blood-Brain Barrier Permeant | No | Unlikely to cross | nih.gov |
| Plasma Protein Binding | ~85% | Significant | github.com |
Prediction of Metabolic Stability and Inhibition of Key Enzymes (e.g., Cytochrome P450)
Computational methods are invaluable in early-stage drug discovery for predicting the metabolic fate of a compound, thereby identifying potential liabilities before costly synthesis and in vitro testing. Key among these predictions are metabolic stability and the potential for inhibition of crucial drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily.
While direct computational studies on the metabolic stability of this compound are not extensively detailed in the public domain, insights can be gleaned from studies on its derivatives and related structures. For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for derivatives of 5-bromoindole-2-carboxylic acid, a structurally related heterocyclic compound, have suggested that they are not likely to be inhibitors of Cytochrome P450. nih.govresearchgate.netresearchgate.net Furthermore, these studies indicated that the derivatives are predicted to be non-hepatotoxic. researchgate.netresearchgate.net These findings on related structures suggest a favorable starting point for the this compound scaffold.
The quinoline nucleus itself is subject to metabolic modifications, and computational tools can predict the most probable sites of metabolism. Strategies to enhance metabolic stability often involve structural modifications at these predicted "soft spots". researchgate.net Such modifications could include the introduction of blocking groups to prevent enzymatic action.
Table 1: Predicted ADMET Properties of Structurally Related Compounds
| Compound Class | Predicted CYP Inhibition | Predicted Hepatotoxicity |
| 5-Bromoindole-2-carboxylic acid derivatives | Non-inhibitor nih.govresearchgate.netresearchgate.net | Non-hepatotoxic researchgate.netresearchgate.net |
It is important to note that while these predictions for related compounds are encouraging, dedicated in silico and subsequent in vitro studies on this compound are necessary for a definitive assessment of its metabolic profile.
De Novo Drug Design and Virtual Screening Approaches Employing the this compound Scaffold
The this compound scaffold represents a valuable starting point for both de novo drug design and virtual screening campaigns aimed at identifying novel therapeutic agents. Its rigid bicyclic core provides a defined orientation for appended functional groups, while the carboxylic acid and bromine atom offer key points for chemical modification and interaction with biological targets.
De Novo Drug Design:
De novo design algorithms can utilize the this compound fragment to "grow" new molecules within the binding site of a target protein. The carboxylic acid, for example, is a common pharmacophoric feature that can form crucial hydrogen bonds or salt bridge interactions with amino acid residues like arginine or lysine in a protein's active site. nih.gov The bromine atom can be exploited for its steric and electronic properties, potentially occupying a hydrophobic pocket or acting as a handle for further synthetic elaboration through cross-coupling reactions. nih.gov
Virtual Screening:
Virtual screening involves the computational docking of large libraries of compounds against a target of interest. A library of virtual compounds based on the this compound scaffold can be created and screened against various therapeutic targets. For instance, the quinoline pharmacophore is a known feature in compounds targeting a wide range of diseases. nih.gov
A notable example of a similar approach is the use of a quinoline-derived library for virtual screening against targets for SARS-CoV-2. nih.gov In such studies, docking scores and binding interactions are analyzed to prioritize compounds for further investigation. The this compound scaffold could be similarly employed in screens for inhibitors of enzymes such as dihydroorotate (B8406146) dehydrogenase (DHODH), where quinoline carboxylic acids have shown inhibitory activity. nih.gov
Table 2: Application of the Quinoline Scaffold in Drug Design
| Application | Target Example | Key Interactions |
| De Novo Drug Design | Kinases | Hydrogen bonding via carboxylic acid, hydrophobic interactions. nih.gov |
| Virtual Screening | Viral Proteins (e.g., SARS-CoV-2) nih.gov | Varied, depending on the specific protein target. |
| Virtual Screening | Dihydroorotate Dehydrogenase (DHODH) nih.gov | Salt bridge with Arginine, hydrogen bond with Glutamine via carboxylic acid. nih.gov |
The versatility of the this compound scaffold, with its potential for diverse chemical modifications, makes it an attractive candidate for the design and discovery of new drugs targeting a multitude of diseases. Computational approaches are instrumental in navigating the vast chemical space and identifying the most promising derivatives for synthesis and biological evaluation.
Applications in Materials Science and Catalysis Beyond Medicinal Chemistry
Utility as Ligands in Metal Coordination Chemistry
The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxylate group in 5-Bromoquinoline-2-carboxylic acid make it an excellent candidate for a bidentate or even a tridentate ligand, capable of forming stable complexes with a wide array of metal ions. The bromine atom at the 5-position can further influence the electronic properties of the ligand and the resulting metal complex through its electron-withdrawing inductive effect and its ability to participate in halogen bonding.
While specific studies detailing the synthesis and characterization of metal complexes with this compound are not extensively documented in publicly available literature, the general methodologies for creating quinoline-carboxylate metal complexes are well-established. These typically involve the reaction of the deprotonated ligand (carboxylate) with a suitable metal salt in an appropriate solvent.
The comprehensive characterization of such complexes is crucial to understanding their structure and properties. Standard analytical techniques that would be employed include:
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the coordination geometry around the metal center.
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal ion, typically observed as a shift in the characteristic carbonyl stretching frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.
UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide insights into its photophysical properties.
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
Based on studies of similar quinoline-2-carboxylate ligands, a variety of coordination modes can be anticipated for this compound, including mononuclear, binuclear, and polynuclear structures, depending on the metal ion and reaction conditions.
Table 1: Anticipated Coordination Geometries of Metal Complexes with Quinoline-based Ligands
| Metal Ion | Typical Coordination Number | Expected Geometry |
|---|---|---|
| Cu(II) | 4, 5, 6 | Square planar, Square pyramidal, Octahedral |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral |
| Co(II) | 4, 6 | Tetrahedral, Octahedral |
| Ni(II) | 4, 6 | Square planar, Octahedral |
Metal complexes derived from quinoline-based ligands have demonstrated significant catalytic activity in a range of organic transformations. While specific catalytic applications of this compound complexes are yet to be widely reported, the known catalytic prowess of related copper and other transition metal-quinoline complexes suggests high potential.
For instance, copper(II) complexes of quinoline-based ligands have been effectively utilized in photoredox catalysis for atom transfer radical addition (ATRA) reactions. These reactions are valuable for the formation of carbon-carbon and carbon-heteroatom bonds. The quinoline ligand plays a crucial role in stabilizing the copper center and modulating its redox potential. It is plausible that a copper complex of this compound could exhibit similar or even enhanced catalytic activity, with the bromo substituent potentially influencing the catalyst's electronic properties and stability.
Potential catalytic applications for metal complexes of this compound could include:
Cross-coupling reactions: Such as Suzuki, Heck, and Sonogashira couplings, where palladium or copper catalysts are often employed.
Oxidation reactions: The quinoline moiety can support metal centers in various oxidation states, making these complexes potential catalysts for the oxidation of alcohols, alkenes, and other organic substrates.
Asymmetric catalysis: Chiral versions of the ligand could be synthesized to create catalysts for enantioselective transformations.
Integration into Polymeric Architectures and Supramolecular Systems
The incorporation of functional molecules like this compound into polymeric or supramolecular structures is a promising strategy for developing advanced materials with tailored properties. The carboxylic acid group provides a convenient handle for covalent attachment to polymer backbones or for participation in non-covalent interactions within supramolecular assemblies.
While direct examples involving this compound are scarce, the principles of incorporating similar functional monomers are well-established. For instance, the carboxylic acid could be converted to an activated ester or acyl chloride and subsequently reacted with polymers containing amine or alcohol functionalities. Alternatively, it could be used as a monomer in condensation polymerization reactions.
In the realm of supramolecular chemistry, the quinoline ring can participate in π-π stacking interactions, while the carboxylic acid can form robust hydrogen bonds, often leading to the formation of well-defined dimers or larger aggregates. The bromine atom could also engage in halogen bonding, providing an additional directional interaction to guide the self-assembly process. These interactions could be harnessed to construct intricate supramolecular architectures such as gels, liquid crystals, and porous frameworks.
Development of Novel Sensors and Molecular Probes
The quinoline scaffold is a well-known fluorophore, and its derivatives are extensively used in the design of fluorescent sensors for the detection of various analytes, including metal ions and small molecules. The fluorescence properties of the quinoline ring are sensitive to its chemical environment, making it an excellent platform for developing "turn-on" or "turn-off" fluorescent probes.
Although specific fluorescent sensors based on this compound have not been prominently featured in the literature, its structural motifs suggest significant potential in this area. The carboxylic acid group can act as a binding site for cations, and upon coordination, the photophysical properties of the quinoline fluorophore could be modulated. For example, coordination to a paramagnetic metal ion could lead to fluorescence quenching, forming the basis of a "turn-off" sensor. Conversely, binding to certain metal ions might restrict intramolecular rotations or alter the electronic structure in a way that enhances fluorescence emission, leading to a "turn-on" response.
Furthermore, lanthanide complexes are renowned for their unique luminescent properties, including sharp emission bands and long lifetimes. This compound could serve as an "antenna" ligand, absorbing light and transferring the energy to a coordinated lanthanide ion, which then emits at its characteristic wavelength. This principle is the foundation for highly sensitive time-resolved fluorescence assays and imaging agents. The bromo-substituent could also be exploited to tune the photophysical properties of such probes.
Future Perspectives and Emerging Research Avenues for 5 Bromoquinoline 2 Carboxylic Acid
Exploration of Unconventional Synthetic Pathways and Methodologies
Emerging trends in organic synthesis that could be applied to 5-bromoquinoline-2-carboxylic acid include:
Transition Metal-Catalyzed Reactions: The use of transition metals like nickel in catalyzed coupling reactions has been shown to be an effective tool for the synthesis of polysubstituted quinolines. nih.gov Future work could explore the application of such catalysts to construct the this compound scaffold with high regioselectivity and yield.
One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. Designing a one-pot synthesis for this compound derivatives would be a significant advancement. rsc.org
Flow Chemistry: Continuous flow synthesis offers benefits such as improved reaction control, enhanced safety, and ease of scalability. Applying flow chemistry to the synthesis of this compound could lead to more optimized and reproducible production methods.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This methodology could be explored for the late-stage functionalization of the quinoline (B57606) core.
Advanced SAR Studies and Deeper Elucidation of Mechanistic Pathways
A thorough understanding of the structure-activity relationship (SAR) is fundamental to the design of more potent and selective drug candidates. For this compound, future SAR studies will need to systematically explore the impact of modifications at various positions of the quinoline ring on its biological activity.
Key areas for future SAR exploration include:
Substitution at the Carboxylic Acid Moiety: The carboxylic acid group at the 2-position is a critical feature that can be modified to esters and amides to modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net
Modification of the Bromo Group: The bromine atom at the 5-position can be replaced with other halogens or functional groups to fine-tune the electronic and steric properties of the molecule, which can influence its interaction with biological targets.
Substitution on the Benzenoid Ring: Introducing various substituents on the benzene (B151609) portion of the quinoline ring can significantly impact the compound's biological activity. nih.gov
In conjunction with SAR studies, a deeper understanding of the molecular mechanisms of action is crucial. This involves identifying the specific biological targets with which this compound and its derivatives interact and elucidating the downstream signaling pathways that are modulated. Techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with their targets. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. ijsred.comnih.gov These computational tools can be leveraged to accelerate the identification and optimization of novel drug candidates based on the this compound scaffold.
Future applications of AI and ML in this context include:
Predictive Modeling: AI algorithms can be trained on existing SAR data to build predictive models that can estimate the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govpatsnap.com
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch, offering the potential to explore a vast chemical space and identify innovative drug-like molecules based on the quinoline scaffold. patsnap.com
Lead Optimization: AI can guide the lead optimization process by suggesting specific structural modifications to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. patsnap.com
| AI/ML Application | Potential Impact on this compound Research |
| Virtual Screening | Rapidly identify potential hits from large compound libraries that share structural similarities with this compound. |
| QSAR Modeling | Develop quantitative structure-activity relationship models to predict the biological activity of novel derivatives. nih.gov |
| Generative Models | Design novel quinoline-based compounds with optimized properties for specific biological targets. |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles to guide the selection of candidates for further development. |
Strategic Compound Repurposing and Rational Scaffold Derivatization
Drug repurposing, the identification of new uses for existing drugs, is a time- and cost-effective strategy for drug development. nih.gov The quinoline core is present in numerous approved drugs, and it is plausible that this compound or its derivatives could exhibit novel therapeutic activities. nih.gov Systematic screening of this compound against a wide range of biological targets could uncover unexpected therapeutic opportunities.
Rational scaffold derivatization, including techniques like scaffold hopping, can lead to the discovery of novel intellectual property. researchgate.netnih.govsemanticscholar.org By modifying the quinoline core or replacing it with bioisosteric rings, it may be possible to develop new classes of compounds with improved properties.
Design and Development of Prodrugs and Targeted Delivery Systems
The carboxylic acid group of this compound provides an ideal handle for the design of prodrugs. researchgate.net Prodrugs are inactive precursors that are converted into the active drug in vivo, a strategy often employed to improve a drug's solubility, permeability, and pharmacokinetic profile. nih.govnih.gov Esterification of the carboxylic acid is a common and effective prodrug strategy. uobabylon.edu.iq
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing 5-Bromoquinoline-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves bromination of quinoline-2-carboxylic acid using brominating agents (e.g., or ) under controlled conditions. Purification via recrystallization or column chromatography (using silica gel and polar/non-polar solvent systems) is critical to isolate the product. Key parameters include temperature control (e.g., 0–5°C for exothermic reactions) and stoichiometric ratios to minimize di-brominated byproducts. Characterization by melting point analysis (e.g., 173–175°C for analogous brominated pyridinecarboxylic acids) and NMR (, ) confirms structural integrity .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies aromatic protons (δ 7.5–9.0 ppm) and the carboxylic acid proton (δ ~12 ppm). NMR confirms the carbonyl (C=O) at ~170 ppm and brominated carbon shifts.
- Mass Spectrometry (MS) : High-resolution MS () determines molecular weight (e.g., , expected ~267 Da) and isotopic patterns for bromine.
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1680 cm) are diagnostic .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation.
- Waste Management : Halogenated waste must be segregated and disposed via certified hazardous waste facilities.
- Emergency Measures : Immediate rinsing with water for skin contact; eye wash stations for ocular exposure .
Advanced Research Questions
Q. How can reaction mechanisms for bromination of quinoline-2-carboxylic acid be validated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify intermediates.
- Isotopic Labeling : Use to trace bromine incorporation pathways.
- Computational Modeling : Density Functional Theory (DFT) calculates activation energies for bromination at C-5 vs. other positions, predicting regioselectivity .
Q. How should researchers resolve contradictions in reaction yields under varying catalytic conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., , ), temperatures, and solvents. Use ANOVA to identify significant factors.
- Byproduct Analysis : LC-MS or GC-MS detects side products (e.g., di-brominated species), guiding optimization of bromine stoichiometry .
Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Molecular Orbital Analysis : HOMO/LUMO energies (via Gaussian or ORCA) predict electrophilic/nucleophilic sites.
- Docking Studies : Simulate interactions with transition metals (e.g., Pd in Suzuki coupling) to assess catalytic feasibility.
- Reaxys/PubChem Data : Compare with analogous brominated heterocycles (e.g., 5-Bromopicolinic acid) to infer reactivity trends .
Data Presentation and Analysis
Q. What statistical methods are recommended for analyzing spectroscopic data reproducibility?
- Methodological Answer :
- Standard Deviation (SD) : Calculate SD for triplicate NMR/MS measurements to assess precision.
- Principal Component Analysis (PCA) : Reduces dimensionality in FTIR/HPLC datasets to identify outliers .
Q. How can crystallographic data improve structural validation of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
